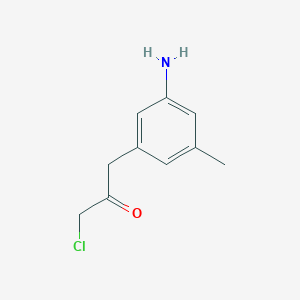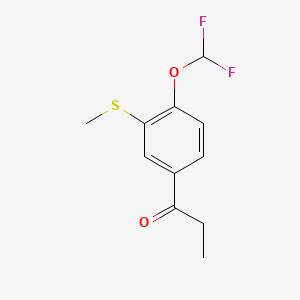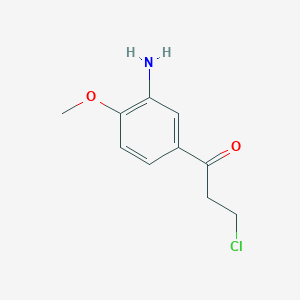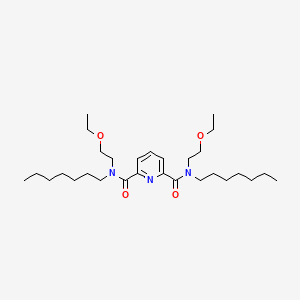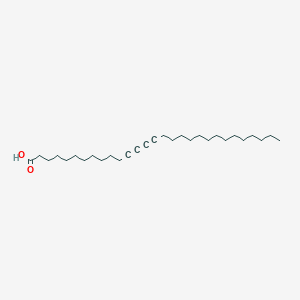
12,14-Nonacosadiynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,14-Nonacosadiynoic acid is a diacetylene compound with the chemical formula C29H50O2. It is known for its unique self-assembling properties on various surfaces, making it a subject of interest in the field of materials science and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
12,14-Nonacosadiynoic acid can be synthesized through the polymerization of diacetylene compounds. The process involves the use of specific catalysts and reaction conditions to achieve the desired molecular structure. For instance, the compound can be prepared by adding 0.15 g/L of this compound powder to a solution and initiating polymerization through ultraviolet (UV) light irradiation or electron tunneling from the tip apex of a scanning tunneling microscope (STM) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
12,14-Nonacosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the molecular structure, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
12,14-Nonacosadiynoic acid has a wide range of scientific research applications, including:
Biology: Studied for its potential use in biosensors due to its self-assembling properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 12,14-Nonacosadiynoic acid involves its ability to self-assemble on various surfaces, driven by surface electrostatic dipoles. This self-assembly is influenced by the surface polarity, which can be controlled using different surface treatments. The compound’s amphiphilic nature, with a hydrophilic carboxyl group at one end and a hydrophobic alkyl chain at the other, facilitates its self-assembly and polymerization under ambient conditions .
Comparison with Similar Compounds
12,14-Nonacosadiynoic acid can be compared with other diacetylene compounds such as 10,12-pentacosadiynoic acid. Both compounds exhibit similar self-assembling properties and are used in the synthesis of polydiacetylene wires. this compound is unique in its longer alkyl chain, which can influence its packing density and polymerization behavior .
List of Similar Compounds
- 10,12-Pentacosadiynoic acid
- 10,12-Tricosadiynoic acid
- 10,12-Heptacosadiynoic acid
Properties
CAS No. |
101860-03-1 |
|---|---|
Molecular Formula |
C29H50O2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
nonacosa-12,14-diynoic acid |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-14,19-28H2,1H3,(H,30,31) |
InChI Key |
PFUNCKOSJCGCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
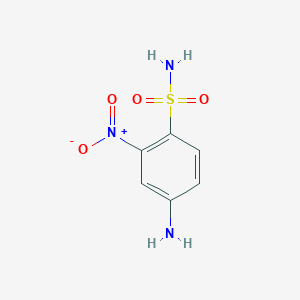
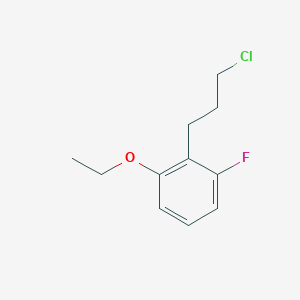
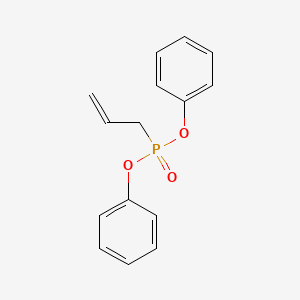
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)
